3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
Description
3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Properties
IUPAC Name |
3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-21(16-11-17-7-3-1-4-8-17)24-20-14-12-19(13-15-20)23-26-25-22(28-23)18-9-5-2-6-10-18/h2,5-6,9-10,12-15,17H,1,3-4,7-8,11,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMVYMNYHFGPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids. For instance, the reaction of phenylhydrazine with benzoic acid derivatives under dehydrating conditions (using agents like phosphorus oxychloride) can yield the desired oxadiazole ring .
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Coupling with Cyclohexyl Group: : The cyclohexyl group can be introduced via a Grignard reaction or through the use of cyclohexyl bromide in the presence of a base like sodium hydride.
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Amidation Reaction: : The final step involves the coupling of the oxadiazole derivative with a propanamide moiety. This can be achieved using standard amidation techniques, such as the reaction of the oxadiazole carboxylic acid with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the oxadiazole ring or the amide group. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of iron or aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound have shown promise in preliminary studies as antimicrobial and anticancer agents .
Medicine
Medicinally, the compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
- 3-cyclohexyl-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide
- 3-cyclohexyl-N-[4-(5-phenyl-1,2,4-oxadiazol-2-yl)phenyl]propanamide
Uniqueness
Compared to similar compounds, 3-cyclohexyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide stands out due to the presence of the phenyl group on the oxadiazole ring, which enhances its bioactivity and stability. This structural feature allows for stronger interactions with biological targets, making it a more potent candidate for drug development and other applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
